molecular formula C15H22O2 B1148718 9-Oxoageraphorone CAS No. 105181-06-4

9-Oxoageraphorone

Cat. No.: B1148718
CAS No.: 105181-06-4
M. Wt: 234.33398
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of this compound are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .

Mode of Action

The mode of action of this compound involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that most terpenes, including this compound, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, this compound has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.

Chemical Reactions Analysis

Types of Reactions: 9-Oxoageraphorone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Properties

IUPAC Name

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPLKRCZNTUMR-ZFVXVEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019936
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105181-06-4
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While this compound itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of this compound.

Q2: What are the structural characteristics of this compound?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of this compound, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A5: While not explicitly stated for this compound, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of this compound as well.

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